ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic framework combining pyrimidine and thiazine rings. Key structural features include:
- 6-position substituent: A 4-ethoxyphenyl group, providing electron-donating effects via the ethoxy (–OCH₂CH₃) moiety.
- 8-position substituent: A methyl group (–CH₃), enhancing steric bulk and influencing ring puckering dynamics.
- Ester group: An ethyl ester (–COOCH₂CH₃) at the 7-position, critical for intermolecular interactions and solubility.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-4-24-14-8-6-13(7-9-14)17-16(18(23)25-5-2)12(3)20-19-21(17)15(22)10-11-26-19/h6-9,17H,4-5,10-11H2,1-3H3 |
InChI Key |
NYPIOPOFHPECJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process initiates with nucleophilic displacement of the thiourea sulfur in ethyl 4-(4-ethoxyphenyl)-6-methyl-1,2,3,4-tetrahydro-2-pyrimidinethione-5-carboxylate by 1,3-dibromopropane. Subsequent intramolecular cyclization forms the thiazine ring via elimination of HBr (Fig. 1). Steric and electronic effects of the 4-ethoxyphenyl group necessitate prolonged reaction times (18–24 hrs) at 80–100°C compared to simpler aryl analogs.
Table 1: Optimization parameters for classical synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes cyclization rate |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Molar ratio (dihalide:precursor) | 1.5:1 | Minimizes dimerization |
| Reaction time | 20 hrs | Ensures complete ring closure |
Synthetic Procedure
-
Precursor preparation : Ethyl 4-(4-ethoxyphenyl)-6-methyl-1,2,3,4-tetrahydro-2-pyrimidinethione-5-carboxylate (0.1 mol) and 1,3-dibromopropane (0.15 mol) are refluxed in ethanol (100 mL) under N₂.
-
Workup : After 20 hrs, the mixture is cooled to 5°C, and the precipitate is filtered.
-
Purification : Recrystallization from isopropanol/water (3:1) yields white crystals (92% yield, m.p. 142–144°C).
Analytical Data
-
IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1245 cm⁻¹ (C-O-C of ethoxy).
-
¹H NMR (CDCl₃) : δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 3.98 (q, 2H, J=7.1 Hz, OCH₂), 4.25 (s, 3H, N-CH₃).
-
Elemental analysis : Calculated for C₂₀H₂₃N₂O₄S: C 62.32%, H 5.97%; Found: C 62.18%, H 6.03%.
Green Multicomponent Reaction (MCR) Strategy
Emerging protocols employ Ag/Fe₃O₄/SiO₂@MWCNTs nanocatalysts to assemble the pyrimidothiazine core in aqueous media. This one-pot method converges four components:
-
4-Ethoxybenzaldehyde
-
Thiourea
-
Ethyl acetoacetate
-
Dimethyl acetylenedicarboxylate
Catalytic System Design
The magnetic nanocomposite (Ag/Fe₃O₄/SiO₂@MWCNTs) provides Bronsted acidity and π-π interactions that orient reactants. Key advantages include:
Table 2: Comparative analysis of MCR vs. classical synthesis
| Metric | Classical Method | MCR Approach |
|---|---|---|
| Reaction time | 20 hrs | 3.5 hrs |
| Solvent toxicity | Ethanol (Class 3) | Water |
| Atom economy | 68% | 89% |
| Isolated yield | 92% | 88% |
Operational Protocol
-
Catalyst activation : Ag/Fe₃O₄/SiO₂@MWCNTs (0.01 g) is dispersed in H₂O (5 mL) via sonication.
-
Component addition : 4-Ethoxybenzaldehyde (2 mmol), thiourea (2 mmol), ethyl acetoacetate (2 mmol), and dimethyl acetylenedicarboxylate (2 mmol) are added sequentially.
-
Reaction progression : Stirring at 25°C for 3.5 hrs under air.
-
Product isolation : Magnetic separation of catalyst, followed by extraction with EtOAc.
Characterization Highlights
-
XRD : Confirms crystalline structure with d-spacing 3.34 Å (graphitic MWCNTs).
-
VSM : Magnetization saturation of 48 emu/g enables rapid catalyst recovery.
Comparative Reaction Kinetics
Eyring analysis reveals the classical method’s activation energy (Eₐ=72 kJ/mol) exceeds the MCR pathway (Eₐ=54 kJ/mol), attributed to the nanocatalyst’s ability to stabilize polar intermediates. However, steric bulk from the 4-ethoxyphenyl group imposes kinetic limitations in both methods:
Rate Law for MCR
Degradation Pathways and Stability
Accelerated stability studies (40°C/75% RH) show:
-
Classical product : 98% potency retention at 6 months
-
MCR product : 94% retention due to residual catalyst metals (Ag: 12 ppm)
Industrial Scalability Considerations
While the classical method suits batch production (5 kg scale demonstrated), the MCR approach reduces waste treatment costs by 63% . Hybrid models employing flow chemistry for MCR followed by classical recrystallization are under investigation.
Chemical Reactions Analysis
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in aryl substituents, ester groups, or heterocyclic modifications:
Key Observations :
Structural and Spectral Analysis
- X-ray Crystallography : Ethyl 8-methyl-6-(3-nitrophenyl)-... derivatives confirm the bicyclic framework’s planarity and substituent orientations via HMBC correlations and crystallographic data .
- NMR Trends : The 4-oxo group resonates at δ ~165–175 ppm in ¹³C NMR, while aryl protons appear as doublets (δ 6.8–7.8 ppm) in ¹H NMR .
- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C–S vibrations (~650 cm⁻¹) are characteristic .
Biological Activity
Ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by empirical data and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- SMILES Notation : CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimido-thiazines exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains using the agar well diffusion method. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
These results indicate that the compound possesses moderate to strong antibacterial and antifungal activities, comparable to standard antibiotics like ciprofloxacin and antifungals like ketoconazole .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating its potency against different types of cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases. This compound demonstrated significant anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of ethyl 6-(4-ethoxyphenyl)-8-methyl against a panel of pathogens. The compound displayed higher efficacy than several known antimicrobial agents .
- Evaluation of Anticancer Properties : In a study involving multiple cancer cell lines, the compound was shown to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .
- Mechanistic Insights into Anti-inflammatory Effects : Research indicated that the compound modulates signaling pathways involved in inflammation by blocking NF-kB activation .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and confirms regiochemistry .
- X-ray crystallography : Resolves the fused pyrimido-thiazine scaffold and dihydro-4-oxo conformation, with lattice parameters (e.g., unit cell angles 90–110°) validating spatial arrangement .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.15) and fragmentation patterns .
How can computational methods optimize the synthesis and reactivity of this compound?
Advanced Research Question
Computational reaction design minimizes trial-and-error approaches:
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Solvent effects : COSMO-RS simulations predict solvent interactions (e.g., DMF vs. dichloromethane) to optimize yield and selectivity .
- Machine learning : Training models on existing pyrimidine-thiazine syntheses narrows optimal conditions (e.g., catalyst loading, temperature gradients) .
What methodological approaches resolve contradictions in bioactivity data across studies?
Advanced Research Question
Contradictions may arise from impurity profiles or assay variability. Solutions include:
- Purity validation : Use HPLC-DAD/ELSD (>98% purity) and elemental analysis to rule out impurities .
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-analysis : Compare datasets across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-specific effects .
What strategies improve the compound's stability during storage and experimental use?
Basic Research Question
- Storage : Lyophilization and storage under inert gas (argon) at –20°C prevent oxidation of the 4-oxo group .
- Solvent selection : Use anhydrous DMSO for stock solutions to avoid hydrolysis of the ethyl carboxylate moiety .
- Stability assays : Monitor degradation via LC-MS over 72 hours under varying pH (4–9) and temperature (4–37°C) conditions .
How does the compound interact with DNA or protein targets, and what techniques validate these interactions?
Advanced Research Question
- DNA interaction : Fluorescence quenching assays (e.g., ethidium bromide displacement) and circular dichroism assess intercalation or groove binding .
- Protein binding : Surface plasmon resonance (SPR) measures dissociation constants (KD), while cryo-EM resolves binding conformations .
- Cellular localization : Confocal microscopy with fluorescently tagged analogs tracks subcellular distribution (e.g., nuclear vs. cytoplasmic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
